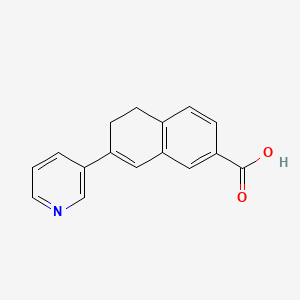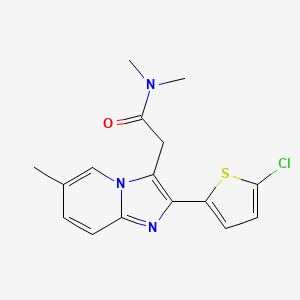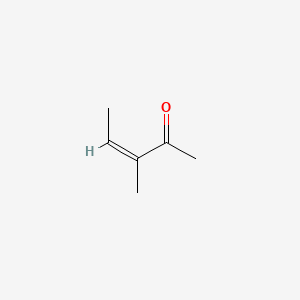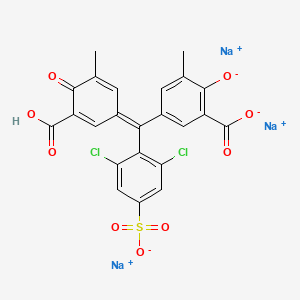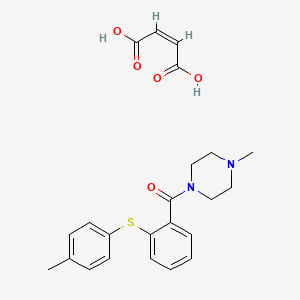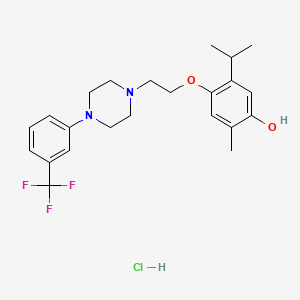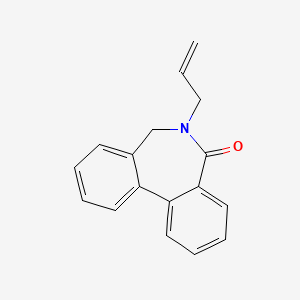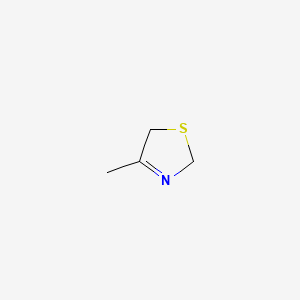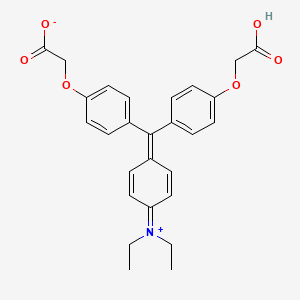
Hydrogen (4-(4,4'-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic compound with a unique structure that includes both aromatic and aliphatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium typically involves multiple steps, starting with the preparation of the benzhydrylidene intermediate. This intermediate is then reacted with cyclohexa-2,5-dien-1-ylidene under controlled conditions to form the desired product. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Hydrogen (4-(4,4’-bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Hydrogen (4-(4,4’-bis(methoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium: Another similar compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
The uniqueness of Hydrogen (4-(4,4’-bis(carboxylatomethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
94159-43-0 |
|---|---|
Molecular Formula |
C27H27NO6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[4-[[4-(carboxymethoxy)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C27H27NO6/c1-3-28(4-2)22-11-5-19(6-12-22)27(20-7-13-23(14-8-20)33-17-25(29)30)21-9-15-24(16-10-21)34-18-26(31)32/h5-16H,3-4,17-18H2,1-2H3,(H-,29,30,31,32) |
InChI Key |
MVQXNRKFVYRZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)OCC(=O)[O-])C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


